Flustramine B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71239-65-1 |
|---|---|
Molecular Formula |
C21H29BrN2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(3aS,8bR)-6-bromo-3-methyl-4,8b-bis(3-methylbut-2-enyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C21H29BrN2/c1-15(2)8-10-21-11-13-23(5)20(21)24(12-9-16(3)4)19-14-17(22)6-7-18(19)21/h6-9,14,20H,10-13H2,1-5H3/t20-,21+/m0/s1 |
InChI Key |
AXCACHVTDPCEAS-LEWJYISDSA-N |
SMILES |
CC(=CCC12CCN(C1N(C3=C2C=CC(=C3)Br)CC=C(C)C)C)C |
Isomeric SMILES |
CC(=CC[C@]12CCN([C@H]1N(C3=C2C=CC(=C3)Br)CC=C(C)C)C)C |
Canonical SMILES |
CC(=CCC12CCN(C1N(C3=C2C=CC(=C3)Br)CC=C(C)C)C)C |
Other CAS No. |
71239-65-1 |
Synonyms |
flustramine B |
Origin of Product |
United States |
Biosynthetic Pathways and Mechanistic Insights
Proposed Biogenesis from L-Tryptophan Derivatives
The initial steps in the proposed biogenesis of C3-prenylated hexahydropyrrolo[2,3-b]indoline alkaloids, including flustramine B, involve L-tryptophan. semanticscholar.org
Prenylation is a crucial modification in the biosynthesis of many natural products, including indole (B1671886) alkaloids. nih.govresearchgate.netspringernature.com It involves the attachment of prenyl groups, which are five-carbon isoprenoid units, to various positions of the indole or indoline (B122111) ring. nih.gov This process significantly contributes to the structural diversity and biological activities of these alkaloids. nih.govresearchgate.netnih.gov In the context of this compound, prenylation leads to the formation of the distinctive hexahydropyrrolo[2,3-b]indole scaffold. rsc.orgrsc.orgresearchgate.net
The prenyl moieties introduced during alkaloid formation are derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.netspringernature.comnih.govuni.lunih.govnih.govwikipedia.orghmdb.camcw.edunih.govnih.gov These isoprenoid precursors are generated through two main pathways in organisms: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgnih.govnih.gov In the biosynthesis of prenylated indole alkaloids, DMAPP is often the direct prenyl donor. researchgate.netspringernature.comnih.gov The reaction of L-tryptophan with DMAPP is a key step in crafting the hexahydropyrrolo[2,3-b]indoline core. semanticscholar.org
Here is a table summarizing the key precursors and their PubChem CIDs:
| Compound Name | PubChem CID |
| L-Tryptophan | 6305 uni.lufishersci.canih.govmekongchem.comnih.gov |
| Isopentenyl Pyrophosphate (IPP) | 1195 nih.govuni.lunih.govwikipedia.orghmdb.ca |
| Dimethylallyl Pyrophosphate (DMAPP) | 647 mcw.eduimperial.ac.uk, 15983958 nih.gov |
Enzymatic Catalysis in this compound Biosynthesis
The precise and selective incorporation of prenyl groups and other modifications in this compound biosynthesis is mediated by specific enzymes.
Indole prenyltransferases are enzymes that catalyze the connection of prenyl diphosphates (like DMAPP) to indole or indoline rings, contributing significantly to the structural diversity of prenylated indole alkaloids. nih.gov A large number of indole prenyltransferases, primarily belonging to the Dimethylallyl Tryptophan Synthase (DMATS) superfamily from fungi, have been identified and biochemically characterized. nih.govmdpi.com These enzymes are typically soluble proteins and often exhibit broad substrate specificity, accepting tryptophan, simple indole derivatives, or tryptophan-containing cyclic dipeptides as aromatic substrates, and DMAPP as the prenyl donor. nih.gov While diverse indole prenyltransferases for various positions (N-1, C-2, C-3, C-4, C-6, and C-7) of the indole ring have been characterized, the characterization of an enzyme for prenylation at C-5 was a more recent development. nih.gov
C3-methyltransferases play a role in the formation of the pyrroloindole framework, often starting from tryptophan. acs.orgnih.gov For instance, the SAM-dependent methyltransferase StspM1 from Streptomyces sp. HPH0547 has been shown to catalyze indole C3-methylation and cyclization in diketopiperazines, forming the pyrroloindoline structural motif. acs.orgnih.gov Another C3-methyltransferase, SgMT from Streptomyces griseoviridis, has also been investigated, providing insights into this enzyme class for the formation of small pyrroloindole-containing products. rsc.org These enzymes facilitate the transfer of a methyl group from S-Adenosyl Methionine (SAM) to the C3 position of the indole ring. acs.org
In the proposed biosynthetic pathway for C3-prenylated hexahydropyrrolo[2,3-b]indoline alkaloids, a decarboxylative reaction is a key step. semanticscholar.org This reaction, likely catalyzed by a decarboxylase enzyme, transforms a hexahydropyrrolo[2,3-b]indoline intermediate into an advanced intermediate for C-3 prenylated alkaloids. semanticscholar.org This decarboxylation is crucial for the subsequent steps that lead to the formation of complex structures like this compound. semanticscholar.org The involvement of decarboxylase enzymes in the biosynthesis of various natural products, including those with iminium ion intermediates, has been recognized in other contexts as well. acs.org
Advanced Synthetic Methodologies for Flustramine B and Analogues
Total Synthesis Strategies
Initial synthetic endeavors primarily focused on racemic pathways, but more recent advancements have paved the way for enantioselective access to flustramine B and related pyrroloindoline structures. pnas.orgmdpi.com
Historically, the first reported total syntheses of this compound were racemic. pnas.orgjst.go.jp One such racemic route involved the synthesis of 6-bromo-Nb-methoxycarbonyltryptamine, followed by prenylation using dimethylallyl bromide, which yielded a diprenylpyrroloindole. Subsequent hydrolysis and methylation steps successfully afforded (±)-flustramine B. jst.go.jp
The pioneering enantioselective total synthesis of (−)-flustramine B was accomplished by the MacMillan group in 2004. mdpi.comnih.govnih.gov This landmark achievement leveraged a highly enantioselective cascade Friedel-Crafts/cyclization reaction as a pivotal step. mdpi.com Another enantioselective strategy, reported in 2005, employed a domino olefination/isomerization/Claisen rearrangement (OIC) sequence to precisely construct the asymmetric quaternary carbon center, followed by a chemoselective reduction–cyclization (RC) for pyrrolidine (B122466) ring formation. rsc.orgrsc.org
A later enantioselective synthesis of (−)-flustramine B featured a one-pot intramolecular Ullmann coupling and Claisen rearrangement. This method was particularly notable for its perfect asymmetric transmission, yielding a spirocyclic oxindole (B195798) intermediate that was subsequently transformed into this compound. clockss.orgresearchgate.net
Table 1: Overview of Classical Total Synthesis Routes for this compound
| Year | Research Group | Type of Synthesis | Key Strategy/Reaction | Yield (Key Step) | Enantioselectivity (ee) | Citation |
| 2001 | A. Ganesan | Racemic | Prenylation of 6-bromo-Nb-methoxycarbonyltryptamine jst.go.jp | Not specified | N/A | jst.go.jp |
| 2004 | MacMillan Group | Enantioselective | Amine-catalyzed cascade Friedel-Crafts/cyclization of 6-bromotryptamine derivative with acrolein pnas.orgmdpi.comnih.gov | 78% (for intermediate) mdpi.com | 90% pnas.orgmdpi.com | pnas.orgmdpi.comnih.govnih.gov |
| 2005 | Kawasaki Group | Enantioselective | Domino olefination/isomerization/Claisen rearrangement (OIC) and reductive cyclization (RC) rsc.orgrsc.org | Not specified | High (for quaternary center) rsc.org | rsc.orgrsc.org |
| 2008 | Zhang Group (reported 2009) | Enantioselective | One-pot intramolecular Ullmann coupling and Claisen rearrangement clockss.orgresearchgate.net | Good overall yield clockss.org | Perfect asymmetric transmission clockss.org | clockss.orgresearchgate.net |
Organocatalysis has emerged as a potent methodology for the asymmetric construction of intricate molecular architectures, including the pyrroloindoline scaffold. pnas.orgorganic-chemistry.org
The MacMillan group spearheaded an enantioselective organocatalytic approach to pyrroloindoline synthesis, which was successfully applied to the synthesis of (−)-flustramine B. pnas.orgmdpi.comnih.govorganic-chemistry.org This methodology relies on the addition–cyclization of tryptamines with α,β-unsaturated aldehydes in the presence of chiral imidazolidinone catalysts. pnas.orgnih.gov This cascade sequence efficiently constructs the pyrroloindoline skeleton with precise stereocontrol at the C(3a) quaternary carbon center. nih.govorganic-chemistry.org For example, the reaction involving a 6-bromotryptamine derivative and acrolein, catalyzed by an imidazolidinone catalyst, yielded the core flustramine ring system with a notable 90% enantiomeric excess (ee) and 78% yield. pnas.orgmdpi.com
Table 2: Representative Amine-Catalyzed Cascade Addition-Cyclization for Pyrroloindolines
| Substrate (Tryptamine Derivative) | α,β-Unsaturated Aldehyde | Catalyst Type | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Citation |
| N(10)-t-butoxycarbonyl (BOC)-N(1)-allyltryptamine | Acrolein | Imidazolidinone | Good | Up to 84 | Not specified | pnas.org |
| 6-bromotryptamine derivative | Acrolein | Imidazolidinone (e.g., MacMillan's catalyst II) | 78 | 90 | Not specified | pnas.orgmdpi.com |
| Various tryptamines | Various α,β-unsaturated aldehydes | Imidazolidinone | High | Excellent (e.g., 90–92) | 13 to 50:1 | pnas.orgnih.gov |
Chiral phosphoric acids (CPAs) have also proven effective in the enantioselective construction of pyrroloindolines. bohrium.comnih.govcapes.gov.brcaltech.edu These catalysts facilitate cascade reactions, such as the Michael addition-cyclization of tryptamines with enones, leading to enantioenriched pyrroloindoline derivatives. nih.govresearchgate.net For instance, the use of 5 mol% of a chiral phosphoric acid afforded pyrroloindoline derivatives in high yields (up to 95%) and enantioselectivities (up to 83% ee). nih.gov This methodology has been successfully applied to the total synthesis of (−)-debromothis compound, underscoring its utility in accessing flustramine analogues. capes.gov.brnih.gov
Table 3: Chiral Phosphoric Acid Catalyzed Pyrroloindoline Syntheses
| Reaction Type | Substrates | Catalyst Type | Yield (%) | Enantiomeric Excess (ee) (%) | Citation |
| Cascade Michael addition-cyclization | Tryptamines and enones | Chiral Phosphoric Acid | Up to 95 | Up to 83 | nih.govresearchgate.net |
| Asymmetric [3+2] cyclization | α-indolyl propargylic alcohols with 3-alkyl-1H-indoles | Chiral Phosphoric Acid | Up to 91 | Up to 99 | bohrium.com |
| Cascade 1,8-addition/dearomatization-cyclization | para-aminophenyl propargylic alcohols with tryptamines | Chiral Phosphoric Acid | Up to 94 | Up to 95 | bohrium.com |
Transition metal catalysis offers distinct and powerful strategies for constructing pyrroloindoline frameworks, often enabling unique bond formations and precise stereocontrol. acs.orgrsc.org
Palladium-catalyzed dearomative prenylation reactions have been developed as an enantioselective method for installing prenyl groups at the C3 position of indole (B1671886) rings, concurrently forming prenylated pyrroloindolines. nih.govacs.orgchemrxiv.orgresearchgate.netchinesechemsoc.org This strategy is particularly pertinent for the synthesis of this compound, given its characteristic prenyl substituents. pnas.orgclockss.org The You group, for example, established a Pd-catalyzed asymmetric dearomative prenylation utilizing a chiral phosphoramidite (B1245037) ligand (e.g., (R)-allylphos) to construct C3-prenylated pyrroloindolines with high selectivity. nih.govacs.orgchemrxiv.orgresearchgate.net This methodology has been successfully applied in the total synthesis of various prenylated pyrroloindoline natural products, demonstrating its broad applicability and efficiency in forming the crucial quaternary carbon center with the desired stereochemistry. nih.govacs.orgchemrxiv.org
Table 4: Palladium-Catalyzed Dearomative Prenylation for Pyrroloindolines
| Substrate Type | Prenylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Citation |
| C3-substituted indole derivatives (e.g., Boc-l-Trp-OMe) | Prenyl carbonate | Pd-catalyst with chiral phosphoramidite ligand ((R)-allylphos) | 76% (for specific intermediate) chemrxiv.org | High (e.g., >19:1 dr) chemrxiv.org | >19:1 (for specific intermediate) chemrxiv.org | nih.govacs.orgchemrxiv.orgresearchgate.net |
Transition Metal-Catalyzed Syntheses
Copper-Catalyzed Cyclizations
Copper-catalyzed cyclizations offer a complementary route for the total synthesis of hexahydropyrroloindole alkaloids, including this compound and Debromothis compound. researchgate.netresearchgate.net These methodologies often involve cascade cyclization processes that can start from non-indole or non-oxindole precursors. researchgate.net For instance, a copper(I)-catalyzed cascade cyclization has been reported for the synthesis of HPI alkaloids bearing C3a tetrasubstituted stereocenters, substituted by isopentenyl groups. researchgate.net Another approach involves a remote amide-assisted intramolecular arylation followed by alkylation, catalyzed by copper iodide, providing a flexible synthetic route to these medicinally relevant alkaloids. acs.org
Domino and Cascade Reaction Sequences (e.g., Olefination/Isomerization/Claisen Rearrangement)
Domino and cascade reactions are highly efficient strategies for rapidly building molecular complexity by forming multiple bonds in a single operation. illinois.edu For this compound, a domino olefination/isomerization/Claisen rearrangement (OIC) sequence has been successfully employed. rsc.org This sequence is crucial for the highly enantioselective construction of the asymmetric quaternary carbon center. rsc.org Following the OIC sequence, a chemoselective reduction-cyclization (RC) step is used for pyrrolidine ring formation, completing the concise total synthesis of flustramines. rsc.org Another significant cascade approach involves an imidazolidinone-catalyzed conjugate addition-cyclization of tryptamine (B22526) and functionalized enals, which directly furnishes the pyrroloindoline scaffold of (−)-Flustramine B. illinois.edu This cascade process is particularly effective for preparing the all-carbon quaternary stereocenter rapidly and efficiently. nih.govresearchgate.net
Interrupted Fischer Indolization Methodologies
The interrupted Fischer indolization reaction provides a convergent and efficient method for constructing fused indoline (B122111) motifs, including the pyrroloindoline core found in this compound. nih.govrsc.orgorgsyn.org This methodology involves the condensation of hydrazines with latent aldehydes to yield indoline-containing products, following an interrupted Fischer indolization sequence. It offers advantages in terms of operational simplicity, convergency, and scalability, making it an attractive alternative to other synthetic routes. orgsyn.org While initially facing challenges with brominated analogues, this method has been successfully adapted to produce debromo analogues and has been instrumental in accessing complex and bioactive compounds. nih.gov The reaction proceeds with excellent regio- and diastereoselectivity and utilizes readily available starting materials. orgsyn.org
Asymmetric Synthesis and Stereochemical Control
The presence of a C3a quaternary carbon stereocenter in this compound necessitates sophisticated asymmetric synthetic strategies to control its absolute and relative stereochemistry. caltech.edunih.govnih.govpnas.org
Enantioselective Construction of the C3a Quaternary Carbon Stereocenter
The enantioselective construction of the C3a all-carbon quaternary stereocenter is a critical challenge in the synthesis of pyrroloindoline alkaloids. nih.govnih.govnih.gov Various catalytic asymmetric approaches have been developed to address this. One prominent strategy involves the use of iminium activation, as pioneered by the MacMillan group. nih.govnih.gov This method employs secondary amine catalysts to facilitate the LUMO-lowering activation of α,β-unsaturated aldehydes, enabling enantioselective Friedel-Crafts alkylations of indole substrates. nih.govpnas.org This cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes in the presence of imidazolidinone catalysts provides pyrroloindoline adducts with high yields and excellent enantioselectivities, effectively forging the C3a quaternary carbon with high levels of enantio- and diastereocontrol. pnas.org For instance, the total synthesis of (−)-Flustramine B was achieved in six steps using this approach, with the key tricyclic intermediate obtained in 78% yield and 90% enantiomeric excess (ee). nih.govmdpi.com
Table 1: Enantioselective Construction of C3a Quaternary Carbon Stereocenter
| Methodology | Key Intermediate/Starting Material | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Citation |
| Amine-catalyzed cascade Friedel-Crafts/cyclization | 6-bromotryptamine derivative, α,β-unsaturated aldehyde | Imidazolidinone (secondary amine) | 78 | 90 | nih.govmdpi.com |
| Organocatalytic pyrroloindoline construction | N(10)-Boc-N(1)-allyltryptamine, acrolein | Imidazolidinone | 66–93 | 91–94 | caltech.edupnas.org |
Diastereoselective Control in Pyrroloindoline Formation
Diastereoselective control is essential for establishing the correct relative stereochemistry within the pyrroloindoline ring system, particularly at the C3 and C3a positions. caltech.edu The cascade addition-cyclization strategy, utilizing imidazolidinone catalysts, has been shown to provide high levels of both enantio- and diastereocontrol. pnas.org This is particularly important when constructing vicinal C(3a)–C(3a′) stereocenters, where variations in the steric contribution of olefin substituents are possible without significant loss in yield or enantiocontrol. pnas.org The stereospecific nature of reactions like the intramolecular Ullmann coupling and subsequent Claisen rearrangement, proceeding through a boat-like transition state, also contributes to excellent diastereoselectivity, ensuring that the spirocyclic oxindole is formed without loss of stereochemical integrity. clockss.orgjst.go.jp
Table 2: Diastereoselective Control in Pyrroloindoline Formation
| Methodology | Key Feature | Diastereoselectivity | Citation |
| Intramolecular Ullmann Coupling/Claisen Rearrangement | Stereospecific reaction via boat-like transition state, concomitant MOM deprotection. | Excellent | clockss.orgjst.go.jp |
| Amine-catalyzed cascade addition-cyclization | Control of C3 and C3a stereocenters, tolerance to steric variations in olefin substituents. | High | caltech.edupnas.org |
Application of Chiral Auxiliaries and Ligands
The asymmetric synthesis of this compound and its analogues heavily relies on the strategic application of chiral auxiliaries and ligands to control stereochemistry. Chiral auxiliaries, such as chiral sulfinyl amides, have been employed in the total synthesis of these compounds, alongside the use of enantiopure tryptophan-based starting materials to induce asymmetry. rsc.orgpnas.org
Chiral ligands play a pivotal role in metal-catalyzed asymmetric transformations. For instance, palladium-catalyzed asymmetric dearomative C3 prenylation of 3-substituted indoles has been achieved using [Pd(prenyl)Cl]2 in conjunction with a chiral phosphoramidite ligand, allylphos. researchgate.net Another notable application involves a chiral BiOx ligand, which governs the highly stereoselective migratory insertion of aryl-palladium intermediates into the indole's C=C double bond during palladium-catalyzed intermolecular asymmetric dearomatization of indoles. researchgate.net
Furthermore, the development of chiral heterogeneous Pd nanoparticle (NP) catalysts supported on polymers has proven effective for the enantioselective dearomative prenylation of tryptophan derivatives, which are precursors to indoline alkaloids like this compound. rsc.orgnih.gov These catalysts demonstrate high yields and excellent enantioselectivities, making them suitable for more efficient synthetic routes, including continuous flow processes. rsc.orgnih.gov
Organocatalysis also contributes significantly to the enantioselective synthesis of this compound. Imidazolidinone catalysts, such as those developed by MacMillan, facilitate the enantioselective Friedel-Crafts alkylation of indoles. nih.govorganic-chemistry.orgresearchgate.net This process involves the LUMO-lowering activation of α,β-unsaturated aldehydes, leading to the formation of the pyrroloindoline core of (-)-flustramine B with high levels of enantioselectivity. nih.govorganic-chemistry.org This cascade process efficiently constructs the all-carbon quaternary stereocenter found in this compound. researchgate.net
Synthesis of this compound Derivatives and Structural Analogues
The synthesis of this compound derivatives and structural analogues is crucial for exploring their diverse biological activities and understanding structure-activity relationships. Modifying the chemical structure of known alkaloids like this compound is a fundamental aspect of drug discovery, enabling the identification of new biological responses and potentially more effective compounds. nih.govmdpi.com
Strategies for Structural Modification (e.g., Halogenation, N-Alkylation, Prenyl Variations)
Various strategies are employed to introduce structural modifications into the this compound scaffold, allowing for the systematic investigation of its chemical space.
Halogenation: Bromination of the indole ring is a characteristic feature observed in many flustramine congeners. canada.ca 6-bromotryptamine derivatives, which incorporate this halogenation, serve as valuable synthons in organometallic reactions, including Buchwald-Hartwig and Stille couplings. pnas.org Research has indicated the importance of the bromine atom for the biological activity of certain flustramine derivatives, such as desformylflustrabromine (B1197942). nih.gov In silico design studies have even explored the potential impact of replacing the bromine atom with a hydroxyl group, suggesting it could enhance activity by increasing hydrogen bonding interactions within binding pockets. mdpi.com
N-Alkylation: N-alkylation of the indole ring nitrogen is another common variation found in flustramines. canada.ca Synthetic approaches have utilized N-propargyl-substituted tertiary amines in the creation of triazole derivatives via click chemistry. nih.govmdpi.com Additionally, substituents on the aliphatic nitrogen can be introduced by alkylating nosyl-protected indole derivatives, followed by deprotection. nih.gov A new alkylation/cyclization method has been developed for pyrroloindoline synthesis, employing tryptamine derivatives and trichloroacetimidate (B1259523) electrophiles, allowing for the introduction of various groups on both the indole nitrogen and the tryptamine α-amine. nih.gov
Prenyl Variations: The flustramine family exhibits both "normal" and "reverse" prenyl substitutions. canada.castanford.edu The regioselectivity in palladium-catalyzed asymmetric prenylation of oxindoles, which can yield either prenyl or reverse-prenyl products, can be controlled by careful selection of the ligand, solvent, and halide additive. stanford.eduresearchgate.net While electrophilic prenylation of indole or Nb-methoxycarbonyltryptamine with prenyl bromide can lead to mixtures of products, zinc-mediated α-regioselective prenylation of 3-acylidene-oxindole with prenyl bromide has also been reported as a strategy for introducing prenyl groups. stanford.eduresearchgate.net
Library Synthesis for Comprehensive Biological Screening
To facilitate comprehensive biological screening and the discovery of new bioactive agents, the synthesis of compound libraries based on the flustramine scaffold has been undertaken. Pyrroloindoline triazole amide libraries, inspired by the flustramine family, have been successfully synthesized using reactions such as the Garg interrupted Fischer indolization to access the core pyrroloindoline scaffold, followed by click chemistry for library diversification. nih.govrsc.orgnih.govresearchgate.netvliz.be
These libraries are subsequently screened to evaluate their ability to modulate biofilm formation against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Acinetobacter baumannii, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.orgnih.govresearchgate.net This approach has led to the identification of several non-toxic compounds exhibiting low micromolar IC50 values against bacterial biofilms. nih.govnih.gov For example, compound 25 from one such library demonstrated an IC50 of 3.4 ± 1.0 μM against MRSA. nih.gov
The concept of molecular hybridization, particularly utilizing 1,2,3-triazole-based click chemistry, is a key strategy in this area. This method involves covalently combining different pharmacophoric moieties of bioactive substances to create novel hybrid compounds that may possess enhanced efficacy compared to their parent structures. nih.govmdpi.com
Table 1: Examples of Biofilm Inhibition by Pyrroloindoline Triazole Amides
| Compound | E. coli IC50 (μM) | A. baumannii IC50 (μM) | MRSA IC50 (μM) | S. aureus IC50 (μM) |
| 23 | 20% @ 200 | 40% @ 200 | 13.5 ± 1.5 | < 5% @ 200 |
| 24 | 167.0 ± 2.0 | 206.4 ± 5.0 | 6.6 ± 0.8 | 33.3 ± 1.8 |
| 25 | 100.0 ± 2.0 | 90.0 ± 5.0 | 3.4 ± 1.0 | 12.5 ± 1.3 |
| 26 | 71.0 ± 5.0 | 20.0 ± 2.0 | 2.8 ± 1.0 | 6.6 ± 1.9 |
| Note: Data for compounds 23 and 26 against E. coli and S. aureus respectively indicate inhibition at 200 μM and toxicity at IC50 concentration. nih.gov |
Continuous Flow Synthesis for Scalable Production
Continuous flow synthesis presents significant advantages over traditional batch reactions, particularly for the scalable production of complex chemical compounds like this compound. These advantages include enhanced reaction efficiency, improved scalability, increased safety, reduced waste generation, and simplified catalyst recovery. rsc.orgnih.govazolifesciences.comgoflow.at
The shift towards continuous flow technology is increasingly recognized within the pharmaceutical industry for the manufacturing of active pharmaceutical ingredients (APIs), highlighting its potential for more efficient and industrially viable large-scale natural product synthesis. goflow.at
Biological Activity Profiling and Mechanistic Elucidation
Ion Channel Modulation
The modulation of ion channels represents a significant area of investigation for Flustramine B, particularly concerning its effects on voltage-activated potassium channels and, to a broader extent, the flustramine family's interactions with nicotinic acetylcholine (B1216132) receptors.
Voltage-Activated Potassium Channel Blockade
This compound has been demonstrated to block voltage-activated potassium channels. This activity is a notable characteristic of the compound tandfonline.comacs.orgresearchgate.net. The ability of this compound to modulate these channels is associated with its observed skeletal and smooth muscle relaxant properties, both in vivo and in vitro tandfonline.comacs.orgresearchgate.net. Other members of the flustramine family, such as Flustramine A, have also been shown to exhibit similar unspecific blocking activity on Kv1.4 potassium-mediated currents ijfmr.com.
Interactions with Nicotinic Acetylcholine Receptors
While direct, detailed research specifically on this compound's interactions with nicotinic acetylcholine receptors (nAChRs) is not extensively documented in the provided literature, the broader family of flustramine alkaloids has been reported to exhibit subtype-specific nAChR blocking activities. For instance, desformylflustrabromine (B1197942) (dFBr), a related metabolite from Flustra foliacea, has demonstrated low micromolar affinities for α4β2 and α7 nAChR subtypes, acting as a positive allosteric modulator for the α4β2 subtype. This suggests a general propensity within the flustramine class to interact with these receptors, although specific mechanistic data for this compound itself in this context remain less characterized.
Antimicrobial and Anti-biofilm Activities
The flustramine family, including this compound, has been investigated for its potential in antimicrobial and anti-biofilm applications, drawing inspiration from their natural role in the marine environment.
Inhibition of Bacterial Growth (in vitro)
The flustramine family of alkaloids, from which this compound is derived, has been noted for its antibacterial properties. Extracts from Flustra foliacea have shown significant antibacterial and antifungal activity. While the family generally exhibits antibacterial activity, specific in vitro bacterial growth inhibition data for this compound itself is not prominently detailed in the provided research. Some related compounds, such as pseudophrynaminol, have been reported to possess antibacterial activity.
Modulation of Bacterial Biofilm Formation in Research Models
Anti-biofilm agents have been developed based on the structural scaffold of the flustramine family of alkaloids. Research into the modulation of bacterial biofilm formation has primarily focused on synthetic analogues and other natural flustramines. For example, flustramine derivatives and compounds like Flustramine C and desformylflustrabromine (dFBr) have shown the ability to inhibit biofilm formation in various bacterial strains, including the Gram-negative Escherichia coli and Acinetobacter baumannii, and the Gram-positive Staphylococcus aureus (including methicillin-resistant S. aureus (MRSA)). Flustramine C, for instance, exhibited moderate anti-biofilm activity against two Gram-negative strains, inhibiting biofilm formation by 20-30% at 150 µM, though it showed minimal activity against MRSA at the same concentration. Desformylflustrabromine inhibited E. coli and S. aureus biofilm formation with IC₅₀ values of 174 µM and 70 µM, respectively. Direct research findings detailing this compound's specific modulation of bacterial biofilm formation are not extensively reported in the provided literature, with the focus largely on its derivatives and other family members as templates for anti-biofilm compound design.
Inhibition of Bacterial Quorum Sensing Mechanisms
The flustramine class of natural products has been hypothesized to control bacterial quorum sensing (QS). Quorum sensing is a bacterial cell-to-cell communication system that regulates various processes, including biofilm formation and virulence factor production. Studies have shown that dihydroflustramine C, another alkaloid from the flustramine family, inhibits the production of reporter genes in an acyl homoserine lactone (AHL)-based quorum sensing reporter assay, with an IC₅₀ of 20 µg/mL (62 µM). This suggests that the broader class of flustramine alkaloids may interfere with AHL-driven gene transcription. However, specific data detailing this compound's direct inhibition of bacterial quorum sensing mechanisms is not widely documented in the provided sources, with the activity being more generally attributed to the flustramine alkaloid family or specific derivatives.
Activity Spectrum against Gram-Positive and Gram-Negative Bacterial Strains
The broader class of flustramine alkaloids, derived from Flustra foliacea, has been noted for its antibacterial properties. canada.ca Indeed, a dichloromethane-soluble fraction obtained from an aqueous methanol (B129727) extract of F. foliacea exhibited significant antibacterial and antifungal activity. canada.ca While the flustramine family has served as inspiration for the development of anti-biofilm agents, with studies investigating pyrroloindoline triazole amides and other flustramine derivatives nih.govresearchgate.net, specific detailed research findings on the activity spectrum of this compound against common Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii are not explicitly provided in the available literature. Other flustramine compounds, such as Flustramine C, have been evaluated for their anti-biofilm activity against these pathogens, showing moderate inhibition against A. baumannii and E. coli biofilms. researchgate.netresearchgate.net
Anti-proliferative and Cytotoxic Effects in Cellular Models
The pyrroloindoline and bispyrroloindoline alkaloid structural motifs, which include the flustramines, are recognized for their diverse biological activities, with some related families exhibiting potent anticancer activities and cytotoxicity against various cell lines, including lymphocytic leukemia and HeLa cells. pnas.org The general flustramine family has also been reported to possess some cytotoxic properties. researchgate.net However, specific research findings detailing the anti-proliferative or cytotoxic effects of this compound itself in cellular models, such as commonly studied cancer cell lines, are not explicitly available in the provided search results. While Flustramine A, a related compound, has been investigated for its anticancer properties and inhibitory effects against certain cancer cell lines ontosight.ai, direct data for this compound in this context is not detailed.
Anti-inflammatory Properties in In Vitro Assays
The marine bryozoan Flustra foliacea is a source of various bromotryptamine and imidazole (B134444) alkaloids, some of which have demonstrated anti-inflammatory activity in in vitro assays. acs.orgnih.gov For instance, certain compounds isolated from F. foliacea were found to decrease the secretion of the pro-inflammatory cytokine IL-12p40 from dendritic cells, while others increased the secretion of the anti-inflammatory cytokine IL-10. acs.orgnih.gov Notably, deformylflustrabromine B, another alkaloid from F. foliacea, exhibited a potent anti-inflammatory effect with an IC50 of 2.9 μM in a dendritic cell model. acs.orgnih.gov Despite these findings within the broader alkaloid family from the same source, specific data detailing the anti-inflammatory properties of this compound in in vitro assays are not explicitly reported in the provided research.
Other Investigated Biological Activities
Beyond the aforementioned categories, this compound has been investigated for other significant biological activities:
Muscle Relaxant and Potassium Channel Blocking Activities: this compound, alongside Flustramine A, has been reported to exhibit skeletal and smooth muscle relaxant properties. canada.capnas.org Furthermore, both Flustramine A and B have been shown to block voltage-activated potassium channels. canada.capnas.org
Acetylcholinesterase (AChE) Inhibition: this compound was among a panel of 25 alkaloids isolated from Flustra foliacea that were tested for their in vitro inhibitory activity against acetylcholinesterase (AChE). mdpi.com While other flustramines, such as Flustramine Q (IC50 9.6 µM) and Flustramine I (IC50 113 µM), demonstrated significant AChE inhibition, specific data indicating potent inhibitory activity for this compound was not highlighted in the provided research snippets. researchgate.netmdpi.com
Structure Activity Relationship Sar Studies
Impact of Prenyl Group Substitution and Stereochemistry
The prenyl group, a common isoprenoid substituent, plays a significant role in the biological activity of flustramine B and its analogues. This compound exhibits "normal" prenylation, distinguishing it from congeners like flustramines A and C, which feature "reverse" prenyl substitution, or flustramine E, which lacks prenylation of the indole (B1671886) nitrogen. canada.ca
Stereochemistry at the core hexahydropyrrolo[2,3-b]indole scaffold is critical for activity. The natural configuration of this compound has been established as (3aS, 8aR). canada.ca Studies on debromothis compound (a related analogue) as a selective butyrylcholinesterase inhibitor revealed a profound impact of stereochemistry on potency. Biological testing demonstrated that the (−)-enantiomer of debromothis compound was remarkably more potent than its (+)-enantiomer. Specifically, (−)-4a exhibited an IC₅₀ value of 0.26 µM against BChE, making it 7500 times more potent than its enantiomer (+)-4b. acs.org This highlights the importance of the precise three-dimensional arrangement of substituents for optimal interaction with biological targets.
Table 1: Impact of Stereochemistry on Butyrylcholinesterase Inhibition by Debromothis compound Analogues
| Compound | Stereochemistry | IC₅₀ (µM) against BChE acs.org | Relative Potency acs.org |
| Demethyldebromothis compound (5a) | Not specified | 0.26 | Most active |
| (−)-Debromothis compound (4a) | (3aS, 8aR) | Not specified | 7500x more potent than (+)-4b |
| (+)-Debromothis compound (4b) | (3aR, 8aS) | Not specified | Less potent |
Significance of Halogenation Patterns (e.g., Bromine Substituents)
Halogenation, particularly bromination of the indole ring, is a distinctive feature of many flustramine alkaloids and significantly influences their biological activity. canada.ca SAR studies have demonstrated that the presence of a halogen substituent often directly impacts the compound's efficacy. researchgate.net
For instance, the biofilm inhibitory activity of desformylflustrabromine (B1197942) (dFBr), a flustramine analogue, is substantially diminished upon the removal of its halogen (bromine) substituent. researchgate.net New flustramine derivatives identified from Flustra foliacea have shown variations in their bromination patterns, suggesting that the position and number of bromine atoms contribute to the diverse bioactivities observed within this alkaloid family. canada.ca
Influence of Indole Nitrogen Substitution and Oxidation State
The indole nitrogen and its substitution patterns are key areas for SAR investigations within the flustramine scaffold. researchgate.net While this compound and A are characterized by prenylation of the indole ring nitrogen, other congeners like flustramine E and dihydroflustramine C lack this prenylation. canada.ca
N-alkylation of indoles generally requires deprotonation of the indole N-H with strong bases, indicating a reduced nucleophilicity of the nitrogen due to its participation in the aromaticity of the heterocycle. syr.edu The oxidation state of the indole moiety can also vary among flustramine derivatives. For example, flustramine Q, a novel acetylcholinesterase inhibitor, contains a quinolin-2-one ring instead of a typical indole moiety, and lacks the third ring present in the physostigmine (B191203) skeleton, demonstrating a departure from the classic indole structure while retaining biological activity. mdpi.com
Elucidation of Essential Pharmacophoric Elements
The identification of essential pharmacophoric elements is crucial for rational drug design. For this compound analogues acting as butyrylcholinesterase inhibitors, molecular modeling studies have revealed that specific interactions are critical for optimal potency. These include π-hydrogen bonds, classical hydrogen bonds, and cation-π interactions. acs.org
For bacterial biofilm inhibition, SAR studies on the desformylflustrabromine (dFBr) scaffold have systematically analyzed four key regions: the bromine region, the prenyl group, the indole nitrogen, and the aliphatic nitrogen region. researchgate.net These studies indicated that the most potent analogue (compound 94) was 10-1000 times more active than indole itself in inhibiting biofilm formation against Staphylococcus aureus and Escherichia coli, with IC₅₀ values of 5.9 µM and 53 µM, respectively. researchgate.net
Table 2: Biofilm Inhibitory Activity of Desformylflustrabromine (dFBr) Analogue 94 researchgate.net
| Compound | Target Bacterium | IC₅₀ (µM) researchgate.net | Relative Potency vs. Indole researchgate.net |
| Analogue 94 | Staphylococcus aureus | 5.9 | 10-1000x more active |
| Analogue 94 | Escherichia coli | 53 | 10-1000x more active |
Computational Approaches to SAR (e.g., Molecular Docking, In Silico Analog Design)
Computational approaches, particularly molecular docking and in silico analog design, have become indispensable tools in deciphering SAR and guiding the development of new flustramine derivatives. kubinyi.denih.govresearchgate.netmdpi.comnih.gov
For the selective butyrylcholinesterase inhibitors derived from debromothis compound, docking studies of selected compounds, including demethyldebromothis compound, into human BChE (PDB 1POI) were performed. acs.org These studies provided insights into the molecular interactions that underpin their micromolar potency. acs.org
Similarly, for flustramine Q, a novel acetylcholinesterase inhibitor, molecular modeling and docking studies were employed. mdpi.com These computational analyses revealed the binding mode of flustramine Q and enabled the in silico design of two analogues with predicted increased activity. mdpi.com The docking scores for these designed derivatives showed improvement compared to flustramine Q, suggesting their potential for increased potency as AChE inhibitors. mdpi.com This demonstrates the utility of computational methods in identifying and optimizing lead compounds within the flustramine family. researchgate.net
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity and Docking Scores of Flustramine Q and Designed Analogues mdpi.com
| Compound | AChE Inhibition at 100 µM (%) mdpi.com | IC₅₀ (µM) mdpi.com | Docking Score mdpi.com |
| Flustramine Q | 82 | 9.6 | -9.38 |
| Flu Q Der I | Not specified | Not specified | -10.70 |
| Flu Q Der II | Not specified | Not specified | -11.48 |
Ecological and Environmental Significance
Role of Flustramine B in Marine Bryozoan Defense Mechanisms
Sessile marine organisms like Flustra foliacea often lack strong physical defenses, making chemical deterrence a vital strategy for their survival nih.govuit.no. The production of secondary metabolites such as this compound serves as a primary line of defense against various biological threats uit.nonih.gov.
Anti-fouling Properties
Biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant challenge to sessile marine invertebrates. Flustra foliacea has developed chemical defense strategies to combat this phenomenon nih.gov. Electron microscopic investigations of F. foliacea have revealed an absence of microbial settling on the distal parts of the zooid, suggesting the presence of an active chemical defense system against bacterial colonization nih.govnih.gov.
Research findings indicate that extracts of F. foliacea, containing various brominated alkaloids including flustramines, exhibit significant activities against marine bacterial strains nih.gov. For instance, certain compounds from F. foliacea have shown strong inhibitory effects against bacteria belonging to the α subclass of Proteobacteria, the Cytophaga-Flexibacter-Bacteroides phylum, and low-G+C-content gram-positive bacteria nih.gov. This suggests that these compounds, including this compound and its analogues, are ecologically important for controlling bacterial growth on the bryozoan's surface nih.gov.
Table 1: Anti-bacterial Activities of Flustra foliacea Metabolites against Marine Bacteria
| Compound Class | Target Bacteria (Examples) | Observed Activity | Source |
| Brominated Alkaloids (e.g., Flustramines) | Marine bacterial strains (e.g., Sulfitobacter sp., Roseobacter sp., P. pabuli) | Significant growth inhibition | nih.gov |
| Flustramine C, Desformylflustrabromine (B1197942) | Escherichia coli, Staphylococcus aureus | Inhibition of biofilm formation | nih.govresearchgate.net |
| Dihydroflustramine C | Acinetobacter baumannii, Escherichia coli, Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | researchgate.netnih.govresearchgate.net |
Predator Deterrence
In addition to anti-fouling, this compound contributes to the deterrence of predators. Marine organisms often produce chemical compounds to protect themselves from grazers and larger predators researchgate.netuit.nouit.no. Extracts of Flustra foliacea have been observed to exhibit toxic effects on larvae of various other modular invertebrates and fish, indicating a broader role in chemical defense against predation nih.gov. The investment of significant energy by F. foliacea in the biosynthesis of secondary metabolites like flustramines underscores their importance for the bryozoan's survival and propagation in its natural environment nih.gov.
Metabolite Release and Distribution in the Marine Microenvironment
Studies have shown that secondary metabolites, specifically alkaloids, are actively released from Flustra foliacea colonies into the surrounding seawater nih.govcore.ac.uk. This release mechanism allows the bryozoan to establish a chemical defense zone in its immediate microenvironment, influencing the behavior and settlement of potential colonizers and predators in the water column adjacent to the colony nih.gov. The potency of these compounds, even when diluted in seawater, enables them to interact with biological targets with high biochemical specificity uit.nouit.no.
Interactions with Associated Microbial Communities and Marine Ecosystems
The release of this compound and other flustramines into the marine microenvironment significantly impacts associated microbial communities. These compounds exhibit direct antimicrobial properties against a range of marine bacteria nih.govnih.govnih.gov. Furthermore, certain flustramine derivatives, such as dihydroflustramine C and desformylflustrabromine, have been shown to interfere with bacterial quorum sensing systems nih.govnih.govresearchgate.netnih.govresearchgate.net. Quorum sensing is a crucial cell-to-cell communication mechanism used by bacteria to coordinate collective behaviors, including biofilm formation and the expression of virulence factors nih.govnih.govnih.gov. By disrupting these communication pathways, flustramines can inhibit the colonization and establishment of biofilm-forming microbiota on the bryozoan's surface nih.govnih.govnih.gov.
The ability of this compound and related compounds to modulate bacterial behavior, rather than solely acting as biocides, represents an ecologically sophisticated defense strategy. This non-microbicidal mechanism is particularly advantageous as it may exert less evolutionary pressure on microorganisms to develop resistance, thereby maintaining the long-term effectiveness of the bryozoan's chemical defense nih.gov. These interactions highlight the intricate chemical ecology within marine ecosystems, where natural products play a fundamental role in shaping species interactions and maintaining ecological balance mdpi.commiis.edunoaa.gov.
Future Directions and Advanced Research Perspectives
Development of Next-Generation Synthetic Strategies for Scalability and Efficiency
The synthesis of Flustramine B and related prenylated indolines presents several formidable challenges. These include issues of regioselectivity due to the unsymmetrical reaction sites of dimethyl allyl groups, significant steric hindrance associated with the formation of vicinal all-carbon quaternary centers at C3-reverse-prenylated indolines, and difficulties in controlling diastereoselectivity at the C3 and C2 sites of the indoline (B122111) core. researchgate.net The stereoselective conversion of planar indole (B1671886) rings into complex three-dimensional indoline skeletons bearing multiple stereogenic centers remains a persistent challenge in organic synthesis. researchgate.net
Current synthetic approaches have explored various catalytic methods, including asymmetric non-metal catalysis (e.g., iminium, bisguanidinium, chiral phosphoric acid, and phosphine-catalyzed syntheses) and asymmetric metal catalysis (e.g., Ru, Ir, and Pd-catalyzed syntheses). nih.gov Notably, amine-catalyzed indole alkylation has proven effective in constructing the pyrroloindoline core of (-)-Flustramine B, providing a rapid and efficient means to establish the all-carbon quaternary stereocenter. researchgate.netnih.govpnas.orgcaltech.edu Palladium-catalyzed asymmetric dearomative prenylation reactions have also enabled the expedient synthesis of prenylated pyrroloindolines, including precursors to (-)-Flustramine B. acs.org
Future research will aim to develop more straightforward and stereoselective methods to access a diverse range of prenylated and reverse-prenylated indoline derivatives, which are privileged scaffolds in numerous natural indole alkaloids. researchgate.net A critical objective is the development of next-generation synthetic strategies that enable gram-scale production through continuous-flow processes, moving beyond current small-scale, multi-step reactions that often require tedious post-processing. nih.gov Emphasis will also be placed on developing efficient and sustainable chiral synthesis methods, potentially through novel catalytic asymmetric C-H activation or other bond-forming strategies that increase functional group tolerance and generate new carbocyclic and heterocyclic rings with high atom and step economy. researchgate.netnih.gov
In-depth Mechanistic Studies at the Molecular and Cellular Levels
While this compound has been identified as a potassium-channel blocking agent, researchgate.netnih.gov the comprehensive molecular and cellular mechanisms underlying its biological activities, as well as those of its analogues, warrant further in-depth investigation. Related flustramine compounds, such as Flustramine Q, have demonstrated acetylcholinesterase (AChE) inhibitory activity, with an IC₅₀ value of 9.6 µM for Flustramine Q against electric eel AChE. mdpi.comresearchgate.net Additionally, debromothis compound has been identified as a selective butyrylcholinesterase (BChE) inhibitor, with its demethyldebromothis compound analogue showing an IC₅₀ value of 0.26 μM against BChE. nih.govacs.org Furthermore, Flustramine derivatives have shown promising anti-biofilm activity against both Gram-positive and Gram-negative bacteria, indicating their potential to modulate bacterial indole signaling. ijfmr.comnih.govnih.govresearchgate.net
Future mechanistic studies should aim for a comprehensive, systems-level understanding of these activities. This includes identifying specific protein targets, characterizing binding affinities and kinetics, and elucidating the downstream cellular pathways modulated by this compound and its derivatives. For instance, understanding how this compound interacts with potassium channels at a molecular level could involve high-resolution structural studies (e.g., cryo-EM, X-ray crystallography) of the compound bound to its target. For anti-biofilm activities, research should focus on dissecting the precise mechanisms by which this compound analogues inhibit biofilm formation, including their impact on bacterial quorum sensing, adhesion, and extracellular polymeric substance disruption. nih.govresearchgate.net Such detailed mechanistic insights are crucial for rational drug design and optimization.
Identification and Validation of Novel Pharmacological Targets
The diverse biological activities observed within the flustramine family suggest the potential for this compound to engage with novel pharmacological targets beyond its known potassium-channel blocking property. The reported activities of related compounds, such as AChE and BChE inhibition nih.govmdpi.comresearchgate.netacs.org, and anti-biofilm properties nih.govnih.govresearchgate.net, broaden the scope for target identification.
Future research should prioritize a systematic approach to identify and validate new pharmacological targets. This involves employing advanced target deconvolution strategies, such as activity-based protein profiling, phenotypic screening coupled with chemoproteomics, and CRISPR-based genetic screens. Given that a significant percentage of marine indole alkaloids have underexplored or undefined bioactivity potentials, researchgate.net there is a critical need to expand the range of bioassays used to evaluate this compound and its analogues. Shifting the focus to non-toxic disease targets, rather than solely cytotoxicity or antimicrobial assays, could reveal novel structure-activity relationships (SAR) and lead to the discovery of new therapeutic applications, particularly for emerging diseases. researchgate.net For anti-biofilm agents, the identification and validation of key biofilm regulators as specific targets would be a significant advancement. researchgate.net
Computational Chemistry and De Novo Design for Bioactive Analogues
Computational chemistry and de novo design methodologies offer powerful tools to accelerate the discovery and optimization of this compound analogues. De novo design involves the in silico assembly of molecular fragments to generate hypothetical candidate structures, complementing traditional high-throughput screening. plos.org These approaches typically employ strategies such as "grow," where molecules are built sequentially within a receptor binding site; "fragment-link," which connects active fragments; and "sampling," which explores chemical space. pkumdl.cnosti.gov
Computational tools can be utilized for lead optimization, fragment linking, and even multi-target drug design, allowing for the generation of ligands with high ligand efficiency and novelty. pkumdl.cn The incorporation of experimental data as constraints into computational models can guide the design process, leading to novel compounds with desired chemical properties and occupying unique intellectual property space. nih.gov Recent advancements, particularly machine learning-enhanced de novo design workflows, enable the exploration of billions of novel molecular structures and the rapid prediction of experimental endpoints using physics-based calculations and machine learning algorithms. schrodinger.com For instance, molecular modeling and docking studies have already been successfully applied to design Flustramine Q derivatives with predicted increased potency against AChE. mdpi.comresearchgate.net
Future directions in this area will involve applying these advanced computational methods to this compound. This includes using de novo design to identify novel cores, R-groups, and linkers to enhance potency, selectivity, and drug-like properties. schrodinger.com Integrating computational predictions with experimental validation will be crucial to maximize the impact of these tools on the discovery process. nih.gov
Integration of Omics Technologies in Biosynthesis and Bioactivity Research
The integration of various omics technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a transformative approach to understanding the biosynthesis of this compound and elucidating its complex bioactivity profiles. For marine natural products like this compound, which are often produced by marine invertebrates or their microbial symbionts, omics technologies can provide unprecedented insights.
Multi-omics analysis, coupled with bioinformatics and statistical analysis, offers a comprehensive strategy to uncover the chemical diversity of natural products and the regulatory mechanisms governing their formation and pharmacological properties. frontiersin.org In the context of biosynthesis, transcriptomics can help identify key genes involved in the biosynthetic pathway of this compound within Flustra foliacea or its associated microorganisms. Proteomics can identify the enzymes responsible for catalyzing specific steps, and metabolomics can track intermediate metabolites, providing a complete picture of the biosynthetic route. researchgate.netfrontiersin.org Elucidating these genes, metabolites, and enzymes is critical for applying genome engineering or synthetic biology approaches to produce this compound effectively and sustainably, potentially in heterologous hosts. frontiersin.orgcaister.com
For bioactivity research, omics technologies can provide a systems-level understanding of how this compound interacts with biological systems. For example, transcriptomics can reveal changes in gene expression profiles in cells treated with this compound, indicating affected pathways. Proteomics can identify altered protein levels or post-translational modifications, and metabolomics can pinpoint shifts in cellular metabolic states. researchgate.netfrontiersin.org This integrated approach is essential for a holistic understanding of this compound's mechanism of action and for identifying biomarkers of its efficacy or potential off-target effects.
Q & A
Q. What are the common synthetic routes for Flustramine B, and how do they differ in methodology and stereochemical outcomes?
this compound is synthesized via divergent palladium-catalyzed asymmetric prenylation and reductive cyclization. Key methods include:
- Regiodivergent prenylation : Using (R,R)-L1 or (R,R)-L2 ligands with Pd catalysts, two pathways yield enantiomers (+)-flustramine A and (-)-flustramine B. Pathway B involves intermediate (-)-22, reduced with AlH₃·EtNMe₂ in THF .
- Aluminum hydride reduction : A three-step synthesis of (±)-flustramine B via prenylation of 6-bromotryptamine derivatives, achieving 25% overall yield .
- Domino reactions : Olefination-isomerization-Claisen rearrangement (OIC) and reductive cyclization (RC) from indolin-3-ones, enabling efficient total synthesis .
Q. How is the structure of this compound characterized using spectroscopic and chromatographic methods?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR (e.g., δH 7.24 ppm, δC 77.0 ppm) coupled with HMQC/HMBC experiments to assign stereochemistry .
- Mass spectrometry : Electron ionization (EI) and FAB-MS for molecular ion identification .
- Chromatography : Semi-preparative HPLC and silica gel column chromatography to isolate isomers like dihydroflustramine C and flustramine F .
Q. What biological activities have been reported for this compound, and how are they assayed?
this compound exhibits:
- Antimicrobial activity : Tested via disk diffusion assays against E. coli, Flavobacterium, and yeast .
- Ion channel modulation : Blocks Kv1.4 potassium channels in electrophysiological assays .
- Muscle relaxant effects : Influences skeletal and smooth muscle activity, evaluated in ex vivo models .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized, and what challenges exist in stereochemical control?
Enantioselectivity is achieved via:
- Chiral ligands : (R,R)-L1 or (S,S)-L1 ligands in Pd-catalyzed prenylation, yielding up to 90% ee for ent-flustramine B .
- Dearomative prenylation : Tryptamine derivatives undergo Pd-catalyzed asymmetric reactions to generate intermediates for (-)-flustramine B in 95% ee .
- Challenges : Competing regioisomers (e.g., flustramine A vs. B) require precise ligand tuning and solvent control to minimize cross-reactivity .
Q. What contradictions exist in the bioactivity data of this compound, and how can methodological variations explain them?
Discrepancies arise from:
- Assay specificity : AChE inhibition (IC₅₀ = 25.2 ± 3 μM) vs. voltage-gated channel blocking (Kv1.4 inhibition) .
- Enantiomer differences : (-)-Flustramine B shows stronger butyrylcholinesterase inhibition than (±)-forms, highlighting stereochemical impacts .
- Structural analogs : Debromothis compound lacks antimicrobial activity, suggesting bromine’s role in bioactivity .
Q. What biosynthesis pathways are proposed for this compound in Flustra foliacea, and how do ecological factors influence its production?
Q. How do synthetic methodologies for this compound address scalability and yield limitations?
- Catalyst efficiency : Pd-catalyzed methods reduce step counts but require ligand optimization for large-scale synthesis .
- Reductive cyclization : RC strategies improve atom economy compared to stepwise prenylation .
- Hybrid approaches : Combining microbial biotransformation with chemical synthesis to enhance yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
